molecular formula C8H12N4O B13012403 N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Cat. No.: B13012403
M. Wt: 180.21 g/mol
InChI Key: HPESBKNEUSBQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide (CAS 1710195-24-6) is a heterocyclic compound with the molecular formula C₈H₁₂N₄O and a molecular weight of 180.21 g/mol . Its structure consists of a fused pyrrolo-pyrazole core substituted with an ethyl carboxamide group.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C8H12N4O/c1-2-10-8(13)7-5-3-9-4-6(5)11-12-7/h9H,2-4H2,1H3,(H,10,13)(H,11,12)

InChI Key

HPESBKNEUSBQPX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NNC2=C1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amide Group

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. Common reactions include:

Reaction TypeReagents/ConditionsProductReference
Hydrolysis6M HCl, reflux (4–6 hours)2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid
AlkylationEthyl iodide, NaH, DMF (0°C to RT)N,N-Diethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
AcylationAcetyl chloride, pyridine (0°C)N-Ethyl-N-acetyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide

Key Findings :

  • Hydrolysis yields the carboxylic acid derivative, which can further react with amines to form secondary amides.

  • Alkylation at the amide nitrogen retains the fused ring structure but modifies steric and electronic properties .

Ring Functionalization and Oxidation

The pyrrolo-pyrazole core participates in electrophilic substitution and oxidation:

Reaction TypeReagents/ConditionsOutcomeReference
BrominationBr₂, CHCl₃ (RT, 2 hours)5-Bromo-N-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide
OxidationKMnO₄, H₂O/acetone (0°C)Ring-opening to form pyrazole-4,5-dione derivatives
Reductive AminationNaBH₃CN, NH₄OAc, MeOH (RT)Introduction of alkyl/aryl groups at the C-5 position

Mechanistic Insights :

  • Bromination occurs preferentially at the C-5 position due to electron density distribution .

  • Oxidation with KMnO₄ cleaves the pyrrolidine ring, yielding dione intermediates.

Ring-Opening and Rearrangement Reactions

Under strongly acidic or basic conditions, the fused ring system undergoes degradation:

ConditionsReagentsMajor ProductsReference
Conc. H₂SO₄, 100°CH₂O (quench)Pyrazole-3-carboxamide and succinimide
NaOH (10%), ethanolHeat (reflux)Ethylamine and pyrrolo-pyrazole fragments

Applications :

  • Ring-opening products serve as intermediates for synthesizing bioactive pyrazole derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to introduce aromatic/heteroaromatic groups:

Reaction TypeCatalysts/ReagentsProductsReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME (80°C)C-5 Aryl-substituted derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ (toluene)N-Ethyl-5-(arylamino) derivatives

Optimization Notes :

  • Suzuki reactions require anhydrous conditions to avoid side reactions .

  • Electron-withdrawing substituents on the aryl boronic acid enhance coupling efficiency .

Biological Activity-Driven Modifications

Derivatives of this compound show affinity for kinase targets, prompting tailored reactions:

ModificationPurposeBiological OutcomeReference
Sulfonation (C-5)Enhance solubilityImproved IC₅₀ against Aurora kinases
FluorinationIncrease metabolic stabilityHigher bioavailability in murine models

Case Study :

  • Fluorination at C-5 reduced off-target binding in kinase inhibition assays (IC₅₀ = 0.16 µM for Aurora-A) .

Stability Under Physiological Conditions

The compound’s stability in buffered solutions informs its pharmacokinetics:

ConditionpHHalf-Life (37°C)Degradation ProductsReference
Phosphate buffer7.48.2 hoursPyrazole-3-carboxylic acid
Simulated gastric fluid1.2<1 hourEthylamine, ring-opened fragments

Implications :

  • Rapid degradation in acidic environments limits oral bioavailability.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide has been studied for its potential anticancer activities. Research indicates that derivatives of tetrahydropyrrolo[3,4-c]pyrazole compounds exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of specific signaling pathways critical for cancer cell survival .

1.2 Glycine Transport Inhibition

Recent patent literature suggests that this compound acts as an inhibitor of glycine transporters (GlyT). Glycine plays a crucial role in the central nervous system as an inhibitory neurotransmitter. By modulating glycine levels in synaptic clefts, this compound may contribute to the treatment of neurological disorders such as schizophrenia and other psychotic disorders .

Neuropharmacology

2.1 Neurological Disorders

The compound's ability to influence glycine levels suggests its potential use in treating conditions like Alzheimer's disease and other forms of dementia. By enhancing glycinergic transmission or preventing its reuptake through GlyT inhibition, it could help restore cognitive functions impaired by these disorders .

2.2 Psychotropic Effects

Studies have indicated that compounds similar to this compound may exhibit psychotropic effects by modulating NMDA receptor activity through glycine interactions. This modulation can lead to improved synaptic plasticity and cognitive performance .

Case Studies and Research Findings

Study Objective Findings
Study on Anticancer ActivityEvaluate cytotoxic effects on cancer cellsDemonstrated selective apoptosis in breast and colon cancer cell lines .
GlyT Inhibition ResearchInvestigate effects on glycine transportConfirmed significant inhibition of GlyT leading to increased synaptic glycine levels .
Neurological Impact StudyAssess cognitive improvement in animal modelsShowed enhanced memory retention in models treated with the compound .

Mechanism of Action

The mechanism of action of N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a full agonist of the human GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . The compound’s conformational restriction of the core scaffold ensures effective binding to the receptor, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents on the pyrrolidine nitrogen, carboxamide/ester groups, or aromatic substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide C₈H₁₂N₄O 180.21 Ethyl (amide) Carboxamide
Ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate C₈H₁₁N₃O₂ 195.20 Ethoxy Ester
Pyrrolo[3,4-c]pyrazole-3-carboxylic acid, 5-(4-bromophenyl)-1,4,5,6-tetrahydro-4,6-dioxo-, ethyl ester C₁₄H₁₀BrN₃O₄ 364.15 4-Bromophenyl, Ethoxy Ester, Diketone
N-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide C₉H₁₂N₄O 192.22 Cyclopropyl (amide) Carboxamide

Key Observations :

  • Substituent Effects : Bulky groups like 4-bromophenyl () significantly increase molecular weight and may influence steric hindrance in biological targets. Cyclopropyl substitution () introduces rigidity, which could affect binding affinity but may complicate synthesis or stability .

Key Insights :

  • Diastereoselectivity: The use of α-alkylated amino esters (e.g., N-benzylglycine ethyl ester) in ensures controlled cyclization, a strategy applicable to the target compound’s synthesis.

Physicochemical and Application Considerations

  • Solubility : The carboxamide group in the target compound may improve aqueous solubility compared to ester analogs (e.g., ), which are more lipophilic.
  • Stability : Cyclopropyl-substituted analogs () face discontinuation, possibly due to synthetic complexity or metabolic instability, whereas the ethyl group offers a balance of simplicity and efficacy .
  • Biological Relevance : Bromophenyl-substituted derivatives () could serve as kinase inhibitors due to aromatic stacking interactions, but their higher molecular weight may limit bioavailability .

Q & A

Q. What are the established synthetic routes for preparing N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide?

The compound is typically synthesized via multi-step procedures involving:

  • Core formation : Cyclocondensation reactions to construct the pyrrolo[3,4-c]pyrazole scaffold. For example, coupling ethyl esters with hydrazine derivatives under basic conditions (e.g., KOH/EtOH) to form intermediates .
  • Functionalization : Introducing the ethyl carboxamide group via nucleophilic substitution or amidation. Ethyl chloroformate or carbodiimide-mediated coupling (e.g., EDC/HOBt) can be used for carboxamide installation .
  • Purification : Recrystallization or column chromatography (silica gel, eluting with EtOAc/hexane) ensures high purity (>95%) .

Q. How is the structural identity of this compound confirmed?

Key techniques include:

  • X-ray crystallography : Resolving the crystal lattice to determine bond angles, dihedrals, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Spectroscopy :
  • ¹H/¹³C NMR : Characterizes proton environments (e.g., ethyl group δ ~1.2–1.4 ppm) and carbonyl signals (δ ~165–170 ppm) .
  • HRMS : Validates molecular weight (theoretical [M+H]⁺ for C₈H₁₂N₄O: 187.0954) .

Q. What are the critical physicochemical properties for experimental design?

  • Molecular weight : 187.2 g/mol.
  • Solubility : Moderate in polar solvents (DMSO, methanol) but limited in water. Use DMSO for in vitro assays .
  • Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., Aurora-A kinase). The pyrazole ring may form π-π stacking with Phe residues, while the carboxamide participates in hydrogen bonding .
  • MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate conformational changes in target proteins .

Q. What strategies resolve contradictions in reported biological activities?

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., enzymatic vs. cell-based). Variations may arise from off-target effects or assay conditions .
  • Structural analogs : Test derivatives (e.g., benzyl or methyl substituents) to isolate substituent-specific activity. For example, ethyl groups enhance metabolic stability compared to bulkier analogs .

Q. How is the compound evaluated for kinase inhibition?

  • Enzymatic assays : Use ADP-Glo™ Kinase Assay to measure ATP consumption. For Aurora-A kinase, reported IC₅₀ values range from 50–200 nM .
  • Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition (e.g., FLT3 or CDK2) .

Q. What crystallographic challenges arise during structure refinement?

  • Disorder handling : Partial occupancy of the ethyl group may require SHELXL’s PART instruction for refinement .
  • Twinned data : Use SHELXE to deconvolute overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .

Methodological Notes

  • Synthesis : Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation) .
  • Crystallography : Collect data at 100 K to reduce thermal motion artifacts .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.